4-Fluoro-2,6-naphthyridin-1-ol
Description
4-Fluoro-2,6-naphthyridin-1-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 4th position and a hydroxyl group at the 1st position on the naphthyridine ring.
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
4-fluoro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H5FN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) |
InChI Key |
LBIASSBCGCKLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,6-naphthyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with fluorinated reagents, followed by cyclization to form the naphthyridine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 4-Fluoro-2,6-naphthyridin-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,6-naphthyridin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The naphthyridine scaffold, including derivatives like 4-fluoro-2,6-naphthyridin-1-ol, has shown promising antimicrobial properties. Research indicates that compounds with this structure can exhibit potent activity against multidrug-resistant bacterial strains. For instance, derivatives have been synthesized that demonstrate efficacy comparable to established antibiotics like ciprofloxacin and vancomycin against Streptococcus pneumoniae and Staphylococcus aureus .
Anticancer Properties
4-Fluoro-2,6-naphthyridin-1-ol and its derivatives are being investigated for their potential as anticancer agents. They target various cancer types by inhibiting specific pathways involved in tumor growth. For example, one study highlighted the effectiveness of naphthyridine derivatives as inhibitors of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation . This inhibition leads to significant antiproliferative effects in cancer cell lines, making these compounds candidates for further development in cancer therapy.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of naphthyridine derivatives is essential for optimizing their pharmacological properties. Research has shown that modifications at specific positions on the naphthyridine ring can enhance biological activity. For instance, the introduction of fluorine atoms has been associated with increased potency against various pathogens .
Case Study 1: Antibacterial Efficacy
A series of 1,8-naphthyridine derivatives were synthesized and tested for antibacterial activity. One derivative exhibited significant antibacterial effects against resistant strains of E. coli and Pseudomonas aeruginosa, demonstrating the potential of naphthyridine compounds in combating antibiotic resistance .
Case Study 2: Anticancer Activity
In a study assessing the anticancer potential of 4-fluoro-2,6-naphthyridin-1-ol derivatives, researchers found that certain compounds showed selective inhibition of CDK4/6 with IC50 values in the low nanomolar range. These compounds were tested in xenograft models and displayed substantial tumor growth inhibition with minimal toxicity .
Data Tables
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-naphthyridin-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: 4-Fluoro-2,6-naphthyridin-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable molecule for various applications .
Biological Activity
4-Fluoro-2,6-naphthyridin-1-ol is a fluorinated derivative of naphthyridine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity
The biological activity of 4-Fluoro-2,6-naphthyridin-1-ol is primarily derived from its naphthyridine scaffold, which has been associated with multiple pharmacological effects, including:
- Anticancer Activity : Naphthyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA replication and transcription by intercalating into DNA strands, which disrupts the normal cellular processes leading to apoptosis in cancer cells .
- Antimicrobial Properties : Research has shown that compounds with naphthyridine structures exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. This is attributed to their ability to inhibit critical enzymes involved in microbial metabolism .
- Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom at the 4-position of the naphthyridine ring significantly influences the compound's biological profile. Fluorination can enhance lipophilicity and metabolic stability, which may improve the pharmacokinetic properties of the compound compared to its non-fluorinated counterparts.
Table 1: Summary of Biological Activities of Naphthyridine Derivatives
Case Studies and Research Findings
- Anticancer Activity : A study evaluated various naphthyridine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that fluorinated derivatives exhibited lower IC50 values compared to non-fluorinated analogs, suggesting enhanced potency against cancer cells .
- Antimicrobial Efficacy : In vitro tests showed that 4-Fluoro-2,6-naphthyridin-1-ol had significant activity against both Gram-positive and Gram-negative bacteria. The compound was effective at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent .
- Inflammatory Response Modulation : In a model of acute inflammation, treatment with naphthyridine derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for 4-Fluoro-2,6-naphthyridin-1-ol, and how can reaction conditions be optimized?
Answer:
The synthesis of 4-Fluoro-2,6-naphthyridin-1-ol typically involves fluorination of a naphthyridine precursor. A common approach includes:
- Stepwise halogenation : Introducing fluorine via nucleophilic aromatic substitution (e.g., using KF or CsF under anhydrous conditions) on a brominated or chlorinated naphthyridine intermediate .
- Purification : Crystallization from polar aprotic solvents (e.g., DMF or DMSO) to isolate the product, with yields improved by controlling temperature gradients (e.g., slow cooling from reflux) .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinating agent) and reaction time (12–24 hours) to minimize side reactions like defluorination .
Basic: Which spectroscopic and computational tools are critical for characterizing 4-Fluoro-2,6-naphthyridin-1-ol?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR to confirm fluorine incorporation (δ ~ -110 to -120 ppm for aromatic F), complemented by NMR for positional analysis of hydroxyl and aromatic protons .
- Infrared Spectroscopy (IR) : Identification of O–H (3200–3600 cm) and C–F (1100–1250 cm) stretches .
- Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and validate experimental NMR/IR data .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for fluorinated naphthyridines?
Answer:
Contradictions often arise from solvent effects, polymorphism, or dynamic molecular behavior. Strategies include:
- Multi-technique validation : Cross-referencing XRD with solid-state NMR to distinguish polymorphism from experimental artifacts .
- Dynamic NMR studies : Probing temperature-dependent conformational changes (e.g., hindered rotation of substituents) to explain split signals .
- Open-data practices : Sharing raw datasets (e.g., via repositories like Zenodo) to enable peer validation of spectral assignments .
Advanced: What structure-activity relationship (SAR) strategies enhance the biological activity of 4-Fluoro-2,6-naphthyridin-1-ol analogs?
Answer:
SAR optimization focuses on:
- Fluorine positioning : Introducing fluorine at the 4-position improves metabolic stability and binding affinity in viral protease inhibitors (e.g., GS-9131 derivatives) .
- Hydroxyl group modification : Converting the 1-OH to a prodrug moiety (e.g., ester or phosphate) enhances bioavailability, as seen in antiviral and anticancer scaffolds .
- Heterocyclic fusion : Incorporating pyridine or pyrazole rings (e.g., naphthyridine-pyrazole hybrids) to modulate solubility and target selectivity .
Advanced: What methodologies are used to determine the crystal structure of fluorinated naphthyridine derivatives?
Answer:
Crystallographic analysis involves:
- Single-crystal X-ray diffraction (SC-XRD) : Growing crystals via slow evaporation in mixed solvents (e.g., MeOH/CHCl) and solving structures using programs like SHELX .
- Powder XRD : Identifying polymorphic forms by comparing experimental patterns with simulated data from Mercury CSD .
- Thermal analysis : Differential Scanning Calorimetry (DSC) to correlate melting points (e.g., mp >250°C for anhydrous forms) with crystallinity .
Advanced: How can fluorinated naphthyridines be tailored for specific pharmacological targets?
Answer:
Targeted design involves:
- Docking studies : Using AutoDock or Schrödinger to predict interactions with viral polymerases or kinases .
- LogP optimization : Balancing hydrophobicity (cLogP ~1.5–2.5) via substituent engineering (e.g., adding methyl or methoxy groups) to improve blood-brain barrier penetration .
- Metabolic profiling : LC-MS/MS to identify major metabolites and guide structural tweaks (e.g., blocking oxidation-prone sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
